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Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123 Get Quote

For researchers in pharmacology and drug development, the selective modulation of ion

channels is a critical area of study. The Transient Receptor Potential Canonical 4 (TRPC4)

channel, a non-selective cation channel, has emerged as a significant target due to its role in

various physiological processes, including smooth muscle contraction, synaptic transmission,

and endothelial permeability.[1][2] This guide provides an objective comparison of ML204
hydrochloride, a well-characterized TRPC4 inhibitor, with other available pharmacological

tools, supported by experimental data and detailed protocols.

Comparative Analysis of TRPC4 Inhibitors
The development of selective inhibitors is crucial for dissecting the specific functions of TRPC4

channels. While older compounds like SKF-96365 and 2-APB have been used, their lack of

specificity limits their utility.[1] More recent research has yielded several inhibitors with varying

potency and selectivity, summarized below.
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Inhibitor
Primary
Target(s)

Potency on
TRPC4 (IC₅₀)

Assay Type
Key Selectivity
Profile &
Features

ML204 TRPC4 / TRPC5 0.96 µM[2][3][4]
Fluorescent Ca²⁺

Influx

19-fold selective

against TRPC6;

9-fold against

TRPC5; no

significant

activity at

TRPV1/3,

TRPA1, TRPM8.

[4][5][6]

2.6 - 3.55 µM[4]

[7][8]

Whole-Cell

Electrophysiolog

y

A well-validated

tool for in vitro

studies.[1][4]

Pico145 (HC-

070)

TRPC1 / TRPC4

/ TRPC5
0.349 nM[9]

Fluorescent Ca²⁺

Influx

Extremely

potent; orders of

magnitude more

potent than

ML204.[10] No

effect on

TRPC3/6,

TRPV1/4,

TRPA1,

TRPM2/8.[9][11]

3.1 pM[12][13]

Whole-Cell

Electrophysiolog

y

Potently inhibits

heteromeric

TRPC1/C4

channels (IC₅₀ =

33 pM).[11]

Suitable for in

vivo studies.[11]
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M084 TRPC4 / TRPC5 3.7 - 10.3 µM[14]

Fluorescent Ca²⁺

/ Membrane

Potential

Less potent than

ML204. Crosses

the blood-brain

barrier and

shows

antidepressant/a

nxiolytic effects

in mice.[14]

AC1903
TRPC5 >>

TRPC4
> 100 µM[11]

Whole-Cell

Electrophysiolog

y

Weak inhibitor of

TRPC4 but

useful for

distinguishing

between TRPC4

and TRPC5

activity.[11]

Mechanism of Action and Signaling
TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs),

specifically those linked to Gq/11 and Gi/o proteins.[15] Activation of these pathways leads to

the stimulation of phospholipase C (PLC), which initiates a cascade resulting in channel

opening and Ca²⁺ influx. ML204 exerts its effect by directly blocking the channel pore, an

action that is independent of the specific GPCR activation mechanism.[1][8] This direct mode of

action makes it a valuable tool for isolating the function of the channel itself.
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Caption: TRPC4 activation via GPCRs and inhibition by ML204.

Experimental Protocols
Accurate characterization of TRPC4 inhibitors relies on robust and reproducible experimental

methods. The two primary assays used are fluorescent calcium influx assays for high-

throughput screening and whole-cell patch-clamp electrophysiology for detailed biophysical

characterization.

Workflow for Inhibitor Characterization
The process of identifying and validating a TRPC4 inhibitor like ML204 typically follows a

standardized workflow, beginning with a broad screen and progressing to more detailed
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electrophysiological analysis.

Workflow for TRPC4 Inhibitor Characterization

Electrophysiology Validation

➔
1. Plate TRPC4-expressing

HEK293 cells arrow1 2. Load cells with
Ca²+ dye (Fluo-4 AM) arrow2 3. Add test compounds

(e.g., ML204) arrow3 4. Stimulate with agonist
(e.g., DAMGO) arrow4 5. Measure fluorescence

(FDSS/FLIPR)

6. Obtain whole-cell
patch-clamp configuration

7. Activate TRPC4 current
(Agonist or GTPγS)

8. Apply inhibitor
at various concentrations

9. Record current inhibition
and determine IC₅₀

Click to download full resolution via product page
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Caption: A typical experimental workflow for identifying TRPC4 inhibitors.

Fluorescent Calcium Influx Assay
This high-throughput method was used in the primary screen that identified ML204.[2][4] It

measures changes in intracellular calcium ([Ca²⁺]i) following channel activation.

Principle: HEK293 cells stably co-expressing TRPC4 and a relevant GPCR (e.g., the µ-

opioid receptor) are loaded with a calcium-sensitive dye like Fluo-4 AM.[4] GPCR activation

by an agonist (e.g., DAMGO) opens TRPC4 channels, leading to Ca²⁺ influx and an increase

in fluorescence.[1][4] An inhibitor's potency is measured by its ability to reduce this signal.

Protocol:

Cell Plating: Seed HEK293 cells co-expressing TRPC4β and the µ-opioid receptor into

384-well black-walled, clear-bottom plates and culture overnight.[4]

Dye Loading: Wash cells with a physiological buffer (e.g., HBSS with 20 mM HEPES).

Load the cells with Fluo-4 AM dye, often in the presence of probenecid to prevent dye

extrusion, for approximately 1 hour at 37°C.[16]

Compound Addition: Wash the cells to remove excess dye and add the test compounds

(like ML204) at various concentrations.

Signal Measurement: Place the plate into a fluorescence imaging plate reader (e.g.,

FLIPR or FDSS).[4] Establish a baseline fluorescence reading.

Activation: Add a stimulating agonist, such as 300 nM DAMGO, to activate the µ-opioid

receptors and subsequently the TRPC4 channels.[1][4]

Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect

is calculated relative to controls (no inhibitor). Plot concentration-response curves to

determine the IC₅₀ value.[4]

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring ion channel currents and provides

detailed information on the mechanism of inhibition.[17][18]
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Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing

for control of the membrane voltage and direct measurement of the ionic current passing

through the channels.[19][20]

Protocol:

Cell Preparation: Use HEK293 cells expressing the TRPC4 channel of interest. Plate them

on glass coverslips for recording.[17]

Solutions:

External Solution (mM): Typically contains 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10

Glucose, and 15 HEPES, with pH adjusted to 7.4.[21]

Internal (Pipette) Solution (mM): Formulated to mimic the intracellular environment. To

activate channels via the G-protein pathway without a receptor agonist, GTPγS (a non-

hydrolyzable GTP analog) can be included to constitutively activate G-proteins.[1][2]

Recording:

Obtain a whole-cell configuration by rupturing the cell membrane patch after forming a

gigaohm seal.[19]

Hold the cell at a specific potential (e.g., 0 mV). Apply voltage ramps (e.g., -100 mV to

+120 mV) periodically to elicit TRPC4 currents.[1][4]

Channel Activation: Activate TRPC4 currents by adding an agonist (e.g., 50 nM DAMGO)

to the external solution or by including GTPγS in the pipette solution.[1][4]

Inhibitor Application: Once a stable current is established, perfuse the external solution

containing ML204 or another inhibitor at various concentrations.

Data Analysis: Measure the current amplitude at specific positive and negative potentials

before, during, and after inhibitor application. Calculate the percentage of inhibition at

each concentration to generate a dose-response curve and determine the IC₅₀.[1][4] The

reversibility of the block can be tested by a final washout step.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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